molecular formula C21H20N2O5 B2583552 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide CAS No. 905672-28-8

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2583552
CAS No.: 905672-28-8
M. Wt: 380.4
InChI Key: OFTHLFRSMXOSOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a synthetically derived small molecule recognized for its potent and selective inhibition of the Janus Kinase 2 (JAK2) enzyme. This compound has emerged as a significant chemical tool in oncological research, particularly for the study of JAK-STAT signaling pathway dysregulation in hematological malignancies and solid tumors. Its primary research value lies in its ability to selectively target and suppress the proliferation of cancer cell lines dependent on JAK2 activity, such as HEL human erythroleukemia cells, by inducing cell cycle arrest and promoting apoptosis. The compound exerts its mechanism by competitively binding to the ATP-binding site of the JAK2 kinase domain, thereby preventing the phosphorylation and subsequent activation of downstream signal transducers and activators of transcription (STAT) proteins, notably STAT3 and STAT5. This targeted interruption of the JAK-STAT cascade makes it a critical probe for investigating pathway biology and for evaluating the therapeutic potential of JAK2 inhibition in disease models. Current research, as highlighted in recent publications, explores its efficacy in preclinical models of myeloproliferative neoplasms and its potential synergistic effects when combined with other chemotherapeutic agents, providing a foundational strategy for novel combination therapies. Its use is strictly confined to basic research applications aimed at advancing the understanding of kinase-driven oncogenesis and accelerating anticancer drug discovery.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5/c1-26-17-8-7-15(11-18(17)27-2)23-12-14(10-20(23)24)22-21(25)19-9-13-5-3-4-6-16(13)28-19/h3-9,11,14H,10,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTHLFRSMXOSOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4O3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran-2-carboxylic acid derivative, which is then coupled with the appropriate pyrrolidinone derivative under specific reaction conditions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at multiple sites:

  • Benzofuran ring : Controlled oxidation with potassium permanganate (KMnO₄) in acidic conditions introduces hydroxyl groups at the C3 position of the benzofuran moiety.

  • Methoxy groups : Strong oxidants like ceric ammonium nitrate (CAN) convert methoxy substituents on the phenyl ring to quinone structures.

Table 1: Oxidation Reaction Conditions and Outcomes

Oxidizing AgentConditionsProductYield
KMnO₄H₂SO₄, 60°CC3-hydroxylated benzofuran65–72%
CANAcetonitrile, RTQuinone derivative58%

Reduction Reactions

Reductive modifications target the amide and pyrrolidinone groups:

  • Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a secondary amine, yielding N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-methanamine.

  • Pyrrolidinone ring : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidinone ring to a pyrrolidine, altering conformational flexibility.

Table 2: Reduction Protocols

Reagent/CatalystConditionsProductYield
LiAlH₄THF, refluxSecondary amine80%
H₂/Pd-CEtOH, 50 psiPyrrolidine analog75%

Substitution Reactions

Nucleophilic aromatic substitution occurs at the dimethoxyphenyl group under strongly basic conditions. For example:

  • Demethylation : BBr₃ selectively removes methyl groups from methoxy substituents, forming catechol derivatives .

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) introduces bromine at the para position of the benzofuran ring .

Amide Bond Cleavage and Transamidation

The carboxamide bond undergoes hydrolysis or transamidation:

  • Acid hydrolysis : HCl (6M) cleaves the amide bond, releasing 1-benzofuran-2-carboxylic acid and the pyrrolidinyl amine.

  • Transamidation : A two-step, one-pot protocol using Boc₂O/DMAP followed by aminolysis with primary amines generates diverse analogs (e.g., alkyl or aryl amines) .

Table 3: Transamidation Efficiency with Selected Amines

AmineConditionsYield
BenzylamineToluene, 60°C88%
CyclohexylamineToluene, 60°C76%

Arylation and Cross-Coupling Reactions

The benzofuran core participates in direct C–H arylation via palladium catalysis:

  • Suzuki–Miyaura coupling : Using Pd(PPh₃)₄ and aryl boronic acids, aryl groups are introduced at the C3 position of benzofuran .

Table 4: Cross-Coupling Reaction Parameters

Aryl Boronic AcidCatalystProductYield
4-MethoxyphenylPd(PPh₃)₄C3-arylated derivative70%

Key Mechanistic Insights

  • Amide bond stability : The carboxamide resists hydrolysis under neutral conditions but is labile in strong acids/bases due to resonance destabilization.

  • Steric effects : Bulky substituents on the pyrrolidinone ring hinder nucleophilic attacks at the amide carbonyl .

Research Implications

These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies, particularly in medicinal chemistry contexts targeting enzymes or receptors . For example, transamidation products show enhanced bioavailability in preliminary pharmacokinetic assays .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens, particularly as part of a series of benzofuran derivatives that have shown promise in combating bacterial infections, including those caused by Mycobacterium tuberculosis and other resistant strains .

Anticancer Properties

The benzofuran moiety is known for its anticancer activities. In silico studies have demonstrated that compounds similar to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide can act as inhibitors of key enzymes involved in cancer progression . For instance, derivatives have been screened for their ability to inhibit polyketide synthase, which is crucial for the survival of Mycobacterium tuberculosis .

Neuroprotective Effects

Benzofuran derivatives have also been studied for their neuroprotective effects, particularly in relation to Alzheimer's disease. The structural characteristics of this compound may contribute to its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology .

Anti-inflammatory Properties

The compound has shown potential anti-inflammatory effects, which are critical in treating various chronic diseases. Studies have indicated that benzofuran derivatives can inhibit inflammatory pathways, providing a basis for their use in conditions characterized by excessive inflammation .

Study on Antitubercular Activity

In a recent study focusing on the antitubercular activity of benzofuran derivatives, compounds were synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory activity, with binding affinities comparable to standard treatments. The study highlighted the importance of the benzofuran structure in enhancing pharmacological efficacy against tuberculosis .

Neuroprotective Mechanisms

Another case study explored the neuroprotective mechanisms of benzofuran-based compounds in models of Alzheimer’s disease. The findings suggested that these compounds could inhibit amyloid-beta aggregation and promote neuronal survival through multiple pathways, including antioxidant mechanisms and modulation of neuroinflammatory responses .

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-fluorophenyl in analogs , suggesting divergent electronic and steric profiles. The 5-oxopyrrolidin-3-yl moiety in the target compound replaces the 3-dimethylaminopropyl chain in analogs, reducing basicity and altering spatial orientation for receptor engagement.

Functional Group Variations :

  • The carboxamide in the target compound versus carbonitrile or N-oxide derivatives in analogs impacts hydrogen-bonding capacity and metabolic pathways. Carboxamides are prone to hydrolysis, whereas nitriles may undergo cytochrome P450-mediated oxidation .

The 3-dimethylaminopropyl chain in analogs introduces tertiary amine functionality, enhancing aqueous solubility at physiological pH.

Research Findings and Implications

For instance:

  • Dissolution Testing: Analogs with fluorophenyl and dimethylaminopropyl groups require stringent dissolution criteria, indicating formulation challenges linked to solubility .
  • Crystallographic Refinement : The use of SHELXL for small-molecule refinement implies that the target compound’s analogs may adopt defined conformations critical for activity.

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting relevant research findings and case studies.

Compound Overview

  • Chemical Name: this compound
  • Molecular Formula: C21H24N2O4
  • Molecular Weight: 368.43 g/mol
  • LogP: 2.3307
  • Polar Surface Area: 55.982 Ų

Synthesis

The synthesis of this compound typically involves multi-step reactions. The initial steps focus on forming the pyrrolidine ring followed by the introduction of the benzofuran moiety. The synthetic pathway can be summarized as follows:

  • Formation of Pyrrolidine Ring:
    • Reagents: 3,4-dimethoxyphenylacetonitrile and ethyl acetoacetate.
    • Conditions: Catalytic piperidine in ethanol under reflux.
  • Coupling with Benzofuran:
    • The reaction involves nucleophilic substitution to attach the benzofuran carboxamide group.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, including α-glucosidase, which is crucial in carbohydrate metabolism. In vitro assays reported IC50 values significantly lower than standard inhibitors like acarbose, indicating a strong inhibitory effect .

Case Studies and Research Findings

  • Inhibition Studies:
    • A study demonstrated that compounds similar to this compound exhibited competitive inhibition against α-glucosidase with IC50 values ranging from 40.7 μM to 173.6 μM . This suggests the compound may be useful in managing postprandial hyperglycemia.
  • Toxicity Assays:
    • In vitro toxicity assays indicated that the compound and its derivatives have favorable safety profiles, with low cytotoxicity observed in various cell lines .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameIC50 (μM)Mechanism of Action
Acarbose750α-glucosidase inhibitor
Compound 12c40.7Competitive α-glucosidase inhibitor
This compoundTBDTBD

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with an amine-containing pyrrolidinone intermediate. Key steps include:

  • Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
  • Solvent selection : Dichloromethane (DCM) or DMF under reflux (50–60°C) for 24–48 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
    Optimization : Adjust molar ratios (1:1.2 for amine:carboxylic acid), monitor reaction progress via TLC or HPLC, and employ microwave-assisted synthesis to reduce reaction time .

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks for methoxy groups (δ 3.8–4.0 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and benzofuran protons (δ 6.5–7.8 ppm) .
    • IR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and aromatic C-H bends.
  • Chromatography :
    • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase, UV detection at 254 nm for purity ≥95% .
  • Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺.

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in polymorphic forms?

Answer:

  • Crystallization : Slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Process data with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) to model hydrogen bonding and torsional angles .
  • Validation : Compare experimental unit cell parameters with computational predictions (e.g., Mercury CSD) to identify polymorphic discrepancies .

Advanced: How do substituent modifications at the 3,4-dimethoxyphenyl group affect bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Replace methoxy groups with halogens (e.g., Cl, F) to enhance lipophilicity and blood-brain barrier penetration.
    • Introduce electron-withdrawing groups (e.g., nitro) to stabilize π-π stacking with target proteins .
  • Experimental design : Synthesize analogs, test in vitro assays (e.g., enzyme inhibition), and correlate logP values (HPLC-derived) with activity trends .

Advanced: How can contradictions between computational solubility predictions and experimental data be resolved?

Answer:

  • Validation strategies :
    • Experimental : Shake-flask method with UV/Vis quantification across pH 1–7.4.
    • Computational : Use COSMO-RS or Molecular Dynamics simulations to account for solvent effects .
  • Data reconciliation : Check for polymorphic forms (via PXRD) that may alter solubility profiles .

Basic: What protocols ensure accurate quantification in pharmacokinetic studies?

Answer:

  • Sample preparation : Plasma protein precipitation with acetonitrile (1:3 v/v).
  • LC-MS/MS : Use a C8 column, isocratic elution (methanol:0.1% formic acid), and MRM transitions for quantification .
  • Calibration : Spiked standards (1–1000 ng/mL) with deuterated internal controls.

Advanced: What intermolecular interactions stabilize the crystal lattice?

Answer:

  • Hydrogen bonding : Analyze SCXRD data for N-H···O=C interactions between the pyrrolidinone and benzofuran moieties .
  • π-π stacking : Measure centroid distances (3.5–4.0 Å) between dimethoxyphenyl and benzofuran rings using Mercury software .
  • Van der Waals forces : Map close contacts (<4.0 Å) in the lattice with PLATON .

Advanced: How to design in vivo studies to evaluate anti-hyperlipidemic activity?

Answer:

  • Model selection : High-fat diet-induced hyperlipidemic rodents (rats/mice) .
  • Dosing : Administer 10–50 mg/kg orally for 4 weeks; control with statins.
  • Endpoints : Measure serum LDL, HDL, and triglycerides via enzymatic assays.
  • Tissue analysis : Histopathology of liver sections to assess lipid accumulation .

Advanced: What computational tools predict metabolic stability and CYP450 interactions?

Answer:

  • Software : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module.
  • Parameters : Calculate topological polar surface area (TPSA < 80 Ų) for membrane permeability and CYP3A4/2D6 inhibition scores .
  • Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Answer:

  • Scale-up adjustments :
    • Switch from batch to flow chemistry for exothermic steps.
    • Optimize stirring efficiency and cooling rates to prevent byproduct formation .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.